molecular formula C18H15ClN2O3 B4524463 5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4524463
M. Wt: 342.8 g/mol
InChI Key: PFYMCARURLTYCW-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction of the nitro group (if present) can yield an amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid: Similar structure but lacks the chlorophenyl group.

    3-(2-chlorophenyl)-5-methyl-4-isoxazole: Contains a similar chlorophenyl group but differs in the oxazole ring structure.

Uniqueness

5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-7-5-12(6-8-15)11-20-18(22)16-10-17(24-21-16)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYMCARURLTYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
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5-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

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